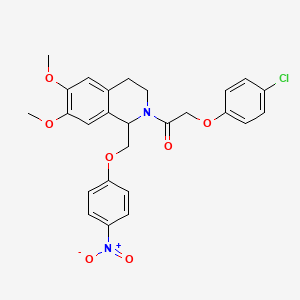
2-(4-chlorophenoxy)-1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-1-(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a unique organic compound that consists of multiple functional groups. These include aromatic rings, an ether linkage, and a ketone group, making it a fascinating subject for both theoretical studies and practical applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: : This compound is synthesized through a multi-step process that generally starts with the condensation of appropriate phenolic and amino intermediates. Specific reaction conditions often involve solvents like ethanol, catalysts such as potassium carbonate, and controlled heating to achieve the desired product.
Industrial Production Methods: : Industrial production typically relies on optimized synthetic routes to ensure high yield and purity. These processes may incorporate advanced techniques like flow chemistry and automated synthesis platforms to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: : The compound undergoes a variety of chemical reactions, including:
Oxidation: : Where it can be transformed into corresponding quinones under the influence of strong oxidizing agents like potassium permanganate.
Reduction: : Using agents such as sodium borohydride to reduce the nitro group to an amine.
Substitution: : Particularly nucleophilic aromatic substitution on the aromatic rings due to the presence of electron-withdrawing groups like nitro and chloro.
Common Reagents and Conditions: : Reagents like anhydrous aluminum chloride for Friedel-Crafts acylation, and conditions involving reflux in organic solvents, are commonly employed to facilitate these transformations.
Major Products: : Depending on the reaction conditions and reagents used, the major products can include various substituted phenols, reduced amines, and cyclic ketones.
科学的研究の応用
This compound is extensively studied for its applications in:
Chemistry: : Serving as an intermediate for synthesizing more complex molecules.
Biology: : Investigated for its potential biological activity, particularly as an enzyme inhibitor or receptor antagonist.
Medicine: : Explored for its therapeutic potential in treating diseases due to its ability to interact with specific biological targets.
Industry: : Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The compound's mechanism of action often involves binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. Pathways involved can include inhibition of enzymatic activity or blocking receptor sites, leading to therapeutic effects.
類似化合物との比較
Comparison
With 4-nitrophenol and 4-chlorophenol derivatives: : This compound exhibits enhanced chemical stability and unique electronic properties due to the combination of nitro and chloro substituents.
With isoquinoline derivatives: : It shows greater versatility in chemical reactions and potential biological applications because of its diverse functional groups.
List of Similar Compounds
4-nitrophenol
4-chlorophenol
6,7-dimethoxyisoquinoline
Phenoxyacetic acid derivatives
Hope that satisfies your curiosity! If there's more you need to delve into about this compound or any other, just let me know.
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O7/c1-33-24-13-17-11-12-28(26(30)16-36-20-7-3-18(27)4-8-20)23(22(17)14-25(24)34-2)15-35-21-9-5-19(6-10-21)29(31)32/h3-10,13-14,23H,11-12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTSRZOOASLMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)COC3=CC=C(C=C3)Cl)COC4=CC=C(C=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














